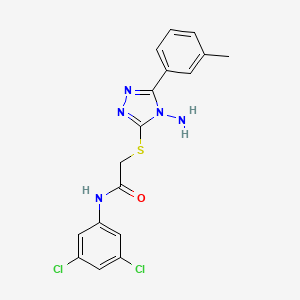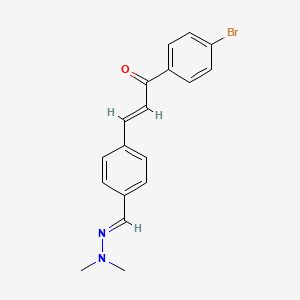![molecular formula C24H26N4O3 B2514272 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide CAS No. 1029763-96-9](/img/structure/B2514272.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry and industrial processes. Its complex structure combines multiple functional groups, making it an interesting subject of study for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide involves several steps:
Starting materials: : Commonly used starting materials are 3,4-dihydroisoquinoline, 6-methylpyrimidine-4-amine, and 4-ethoxybenzoyl chloride.
Reaction steps
Step 1: : Synthesis begins with the alkylation of 3,4-dihydroisoquinoline with an appropriate alkyl halide to form the 2-(1H)-isoquinolinyl intermediate.
Step 2: : The intermediate is then coupled with 6-methylpyrimidine-4-amine under basic conditions to form a pyrimidinyl derivative.
Step 3: : The resulting compound undergoes etherification with 4-ethoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production typically involves the same steps but optimized for scale, with careful control of reaction conditions such as temperature, pressure, and use of solvents to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the aromatic rings or nitrogen atoms.
Reduction: : Reduction reactions may occur at the nitrogen-containing rings, leading to partially saturated derivatives.
Substitution: : Electrophilic or nucleophilic substitution can occur at the aromatic rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenating agents, alkylating agents, and strong bases like sodium hydride.
Major Products Formed
The major products depend on the type of reaction. Oxidation yields quinones or N-oxides, reduction forms dihydro derivatives, and substitution leads to a variety of functionalized derivatives.
科学的研究の応用
Chemistry
Catalysis: : As a ligand in catalytic reactions.
Material Science: : In the synthesis of novel polymers and advanced materials.
Biology
Pharmacology: : Investigated for potential use as a pharmaceutical agent due to its biological activity.
Biochemistry: : Studied for interactions with proteins and enzymes.
Medicine
Drug Development: : Potential use in developing new drugs for various diseases.
Therapeutic Agents: : Its derivatives might have therapeutic properties.
Industry
Chemical Manufacturing: : Used in the synthesis of other valuable chemicals.
Agrochemicals: : Potential use in developing new agrochemical products.
作用機序
The compound exerts its effects by interacting with specific molecular targets such as receptors or enzymes. The mechanism involves binding to these targets, causing changes in their activity, which in turn affects biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.
類似化合物との比較
Similar Compounds
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-yl]oxy}-N-(phenyl)acetamide
2-{[2-(isoquinolin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide
Unique Features
The presence of the ethoxyphenyl group in 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide may confer unique binding properties and biological activities not seen in its analogs.
This compound stands out due to its specific combination of functional groups and the resulting chemical and biological properties. Further research is needed to fully explore and utilize its potential.
特性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-30-21-10-8-20(9-11-21)26-22(29)16-31-23-14-17(2)25-24(27-23)28-13-12-18-6-4-5-7-19(18)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNYTNHHRBVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)
![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)
![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)

![3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2514198.png)
![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)
![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

![1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea](/img/structure/B2514204.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)

